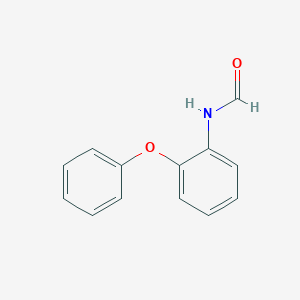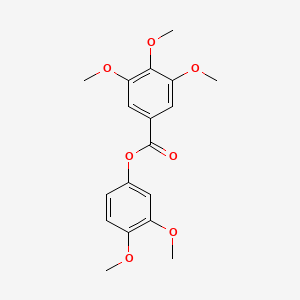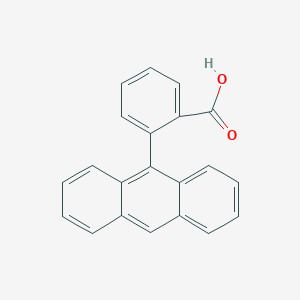![molecular formula C9H18ClNS2 B13783757 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride CAS No. 947534-15-8](/img/structure/B13783757.png)
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is a chemical compound known for its unique spiro structure, which includes both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, followed by cyclization to form the spiro structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
Mechanism of Action
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride can be compared with other spiro compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has an oxygen atom in place of one of the sulfur atoms, leading to different chemical properties and reactivity.
1,5-Dithia-9-azaspiro[5.6]dodecane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
947534-15-8 |
|---|---|
Molecular Formula |
C9H18ClNS2 |
Molecular Weight |
239.8 g/mol |
IUPAC Name |
1,5-dithia-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NS2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
InChI Key |
UCSFBYJQMXLFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)SCCCS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)






![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


